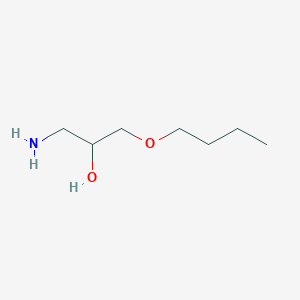

1-Amino-3-butoxypropan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H17NO2 |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

1-amino-3-butoxypropan-2-ol |

InChI |

InChI=1S/C7H17NO2/c1-2-3-4-10-6-7(9)5-8/h7,9H,2-6,8H2,1H3 |

InChI Key |

OQUPTZQPAWAAMK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC(CN)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 3 Butoxypropan 2 Ol

Established Synthetic Pathways

Reaction of Tert-Butyl Glycidyl (B131873) Ether with Ammonia (B1221849)

A primary and industrially relevant method for producing 1-amino-3-butoxypropan-2-ol involves the reaction of a glycidyl ether with an aminating agent. Specifically, tert-butyl glycidyl ether can be reacted with ammonia. This process entails the nucleophilic attack of ammonia on the epoxide ring of the tert-butyl glycidyl ether, leading to the formation of the desired amino alcohol. The reaction is typically carried out under controlled temperature and pressure to ensure regioselectivity and to minimize the formation of byproducts.

The synthesis of the precursor, tert-butyl glycidyl ether, is often achieved by reacting a glycerol (B35011) α-monohalohydrin with isobutylene (B52900) in the presence of an acid catalyst. google.com This is followed by dehydrohalogenation to form the epoxide ring. google.com

Alternative Amination Strategies for Alkoxypropanol Scaffolds

Alternative amination strategies for alkoxypropanol scaffolds provide versatile routes to this compound and its analogs. One such strategy involves the amination of a suitable precursor, such as 3-tert-butoxy-propan-1-ol, which can be synthesized by the reaction of propylene (B89431) glycol with isobutylene. vulcanchem.com The subsequent amination can be achieved through nucleophilic substitution with ammonia or ammonium (B1175870) hydroxide (B78521) under controlled pH conditions. vulcanchem.com

Another approach involves the transformation of other functional groups into an amine. For instance, a precursor with a leaving group at the desired position can be reacted with an azide (B81097) source, followed by reduction to the amine. The Mitsunobu reaction, for example, allows for the stereospecific substitution of a secondary alcohol with a nucleophile like an azide. google.com

Stereoselective Synthesis of Enantiopure this compound

The presence of a stereocenter at the second carbon atom of this compound means that it can exist as two enantiomers. vulcanchem.com For many applications, particularly in pharmaceuticals, the synthesis of a single enantiomer is crucial. Stereoselective synthesis methods are employed to achieve this.

Chiral Auxiliaries and Catalytic Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org In the context of synthesizing enantiopure this compound, a chiral auxiliary can be used to direct the formation of a specific stereoisomer. nih.govtcichemicals.comwilliams.edusioc-journal.cn For example, an achiral substrate can be attached to a chiral auxiliary, and a subsequent diastereoselective reaction can introduce the desired stereochemistry. The auxiliary is then cleaved to yield the enantiomerically enriched product. williams.edu

Asymmetric catalysis is another powerful tool for stereoselective synthesis. Chiral catalysts can be used to favor the formation of one enantiomer over the other. nih.gov For instance, in the reduction of a ketone precursor to the corresponding alcohol, a chiral catalyst can lead to the preferential formation of one alcohol enantiomer. Similarly, in the aminohydroxylation of an allylic carbamate, a stereoselective process can be used to introduce the amino and hydroxyl groups with a specific stereochemistry. beilstein-journals.org

Enzymatic Resolution Techniques

Enzymatic resolution is a technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. researchgate.net Lipases are commonly used enzymes for the kinetic resolution of alcohols. researchgate.netuniovi.es In a typical kinetic resolution, one enantiomer of the racemic starting material reacts faster with the enzyme, leading to the accumulation of the unreacted, enantiomerically enriched substrate and the formation of an enantiomerically enriched product. researchgate.net

For the synthesis of enantiopure this compound, a racemic mixture of a suitable precursor, such as 1-tert-butoxypropan-2-ol, can be subjected to enzymatic acylation. uniovi.es The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric purity. uniovi.es Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. uniovi.es

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, catalyst loading, and reaction time is crucial for maximizing the product yield and minimizing the formation of impurities. researchgate.netresearchgate.netmdpi.com

For instance, in catalytic reactions, the choice of catalyst and its concentration can significantly impact the reaction rate and selectivity. acs.org Studies have shown that for certain etherification reactions, a specific catalyst loading can be optimal, with higher or lower concentrations leading to reduced yields. acs.org The solvent can also play a critical role, with different solvents favoring the desired reaction pathway to varying extents. acs.org Temperature is another key parameter that needs to be carefully controlled; for example, increasing the temperature can sometimes lead to an increase in yield, but excessive heat can also promote side reactions or decomposition. researchgate.net

The following table provides a conceptual overview of parameters that are typically optimized in the synthesis of related compounds, which can be applied to the synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Catalyst | Catalyst A (5 mol%) | Catalyst B (10 mol%) | No Catalyst | Optimization of catalyst type and loading. |

| Solvent | Toluene | Acetonitrile | Dichloromethane | Influence of solvent polarity and aprotic/protic nature. |

| Temperature | Room Temperature | 60 °C | 100 °C | Effect of thermal energy on reaction rate and selectivity. |

| Reactant Ratio | 1:1 | 1:1.5 | 1:2 | Impact of stoichiometry on conversion and yield. |

This table is for illustrative purposes and the optimal conditions would need to be determined experimentally for the specific synthesis of this compound.

By systematically varying these parameters, researchers can identify the optimal conditions to achieve the highest possible yield and purity of this compound. researchgate.netresearchgate.netacs.org

Solvent Effects and Catalysis in Amination Reactions

The selection of a solvent is a critical parameter in the synthesis of amino alcohols, as it can significantly affect reaction rates and product distribution. The solvent's role extends beyond simply dissolving reactants; it can influence the stability of transition states and participate directly in the reaction mechanism. weebly.com In amination reactions, particularly those involving polar and charged intermediates, solvent properties such as polarity, proticity, and coordinating ability are paramount.

Hydrogen bond-donating solvents, for instance, can promote amination pathways by stabilizing charged intermediates and facilitating proton transfer steps. weebly.com Conversely, aprotic polar solvents like DMF or DMSO are effective at dissolving a wide range of organic and inorganic reactants, which can be beneficial in complex reaction mixtures. whiterose.ac.uk In the context of "green chemistry," alternative solvents such as cyclic carbonates (e.g., propylene carbonate) have been explored for amination reactions, offering low toxicity and biodegradability. mdpi.com However, the presence of water, either as a co-solvent or as a byproduct of the reaction, can have a dual effect. It can sometimes accelerate catalysis but may also inhibit certain catalytic cycles or promote undesired side reactions. whiterose.ac.ukmdpi.com

Catalysis is essential for achieving high efficiency and selectivity in the amination of less reactive secondary alcohol precursors or in the ring-opening of epoxides. For the conversion of alcohols to amines, catalysts based on combinations of nickel, copper, and chromium have been historically employed under high temperature and pressure. google.com Modern asymmetric catalysis offers more sophisticated routes. Chiral Lewis acid catalysts, for example, are highly effective in activating epoxides toward nucleophilic attack, potentially enabling enantioselective synthesis. Ruthenium-based catalysts have been successfully used in dynamic kinetic resolutions (DKR) of related amino alcohols, a process that combines in-situ racemization of the starting material with a stereoselective reaction to yield a single enantiomer in high yield. uniovi.es

The synthesis of this compound from 1-butoxy-2,3-epoxypropane is an example of an S(_N)2 reaction where the amine attacks one of the epoxide carbons. The regioselectivity of this attack (at C2 or C3) is influenced by both steric and electronic factors, which can be modulated by the catalyst and solvent system.

Table 1: Influence of Solvent Type on Amination Reactions

| Solvent Class | Examples | General Effects on Amination | References |

|---|---|---|---|

| Aprotic Polar | DMF, DMSO, Acetonitrile | Good solubility for a wide range of reactants. Can stabilize charged intermediates and transition states. | whiterose.ac.uk |

| Protic | Water, Ethanol, Methanol | Can act as proton donors, facilitating proton transfer steps and stabilizing anions. May also act as a competing nucleophile. | weebly.commdpi.com |

| Non-Polar | Toluene, Hexane | Generally less effective for reactions involving polar or ionic species. May be chosen to precipitate a product or salt. | whiterose.ac.uk |

| Cyclic Carbonates | Propylene Carbonate | Considered "greener" alternatives; biodegradable with high boiling points. Effective for certain proline-catalyzed aminations. | mdpi.com |

Purification Strategies for High-Purity Isomers

The synthesis of this compound from achiral precursors results in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. As the biological activity of chiral molecules is often specific to one enantiomer, the separation and purification of these isomers are of paramount importance. wikipedia.org

Diastereomeric Salt Crystallization A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. Common resolving agents for amines include (R)-(-)- or (S)-(+)-mandelic acid, tartaric acid derivatives, and camphorsulfonic acid. wikipedia.orgvulcanchem.com The two resulting diastereomeric salts—(R-amine, S-acid) and (S-amine, S-acid)—have different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows one diastereomer to be selectively crystallized and separated by filtration. Subsequently, the chiral resolving agent is removed by treatment with a base to yield the pure enantiomer of the amine. wikipedia.org The selection of an appropriate solvent system is crucial for achieving efficient separation and high yields. researchgate.net

Enzymatic and Chromatographic Resolution Biocatalytic methods offer a highly selective alternative for chiral resolution. Lipases, for example, can catalyze the enantioselective acylation of a racemic amine. google.com In this process, the enzyme selectively transfers an acyl group to one enantiomer, forming an amide, while leaving the other enantiomer unreacted. The resulting amide and the unreacted amine can then be easily separated by standard methods like extraction or chromatography.

For analytical and preparative-scale purification, chiral chromatography is a powerful tool. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can directly separate the enantiomers of this compound. The separation mechanism relies on the differential transient interactions between each enantiomer and the chiral selector immobilized on the stationary phase. Advanced techniques such as peak-recycling HPLC can be employed to enhance the separation efficiency and obtain isomers with very high purity (>99.5%). rsc.orgresearchgate.net The purification of complex isomer mixtures may also necessitate a multi-step approach combining different chromatographic techniques, such as ion-exchange and reversed-phase HPLC. nih.gov

Table 2: Overview of Purification Strategies for High-Purity Isomers

| Strategy | Principle | Typical Reagents/Conditions | Advantages | References |

|---|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of salts with different solubilities from a racemic amine and a chiral acid. | Chiral acids (e.g., tartaric acid, mandelic acid), suitable crystallization solvent. | Scalable, cost-effective for industrial production. | wikipedia.orgvulcanchem.comresearchgate.net |

| Enzymatic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | Lipases, acyl donors (e.g., alkyl esters), organic solvent. | High enantioselectivity under mild conditions. | uniovi.esgoogle.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | HPLC system with a chiral column (e.g., cyclodextrin- or protein-based). | High-purity separation for both analytical and preparative scales. Direct separation. | wikipedia.orgrsc.org |

Compound Index

Chemical Reactivity and Derivatization of 1 Amino 3 Butoxypropan 2 Ol

Reactions of the Primary Amine Moiety

The primary amine group in 1-Amino-3-butoxypropan-2-ol serves as a nucleophilic center, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation and Alkylation Reactions

The nucleophilic primary amine of this compound is expected to react with acylating and alkylating agents.

Acylation: N-acylation can be achieved using acid chlorides or anhydrides to form the corresponding amides. To ensure selectivity for the amine over the alcohol (O-acylation), specific reaction conditions are necessary. One method involves the formation of a mixed anhydride from the desired carboxylic acid, which then reacts selectively with the amino group. This approach avoids the need for protecting the hydroxyl group and can produce high yields of the N-acylated product.

Alkylation: Direct N-alkylation with alkyl halides presents a common challenge in amine chemistry: the potential for over-alkylation to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. The product of the initial alkylation, a secondary amine, is often as reactive as the starting primary amine. To achieve selective mono-N-alkylation of amino alcohols, methods have been developed that utilize chelating agents. For instance, forming a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN) can serve the dual purpose of protecting and activating the amine group, leading to high yields of the monoalkylated product. Hydrogen-borrowing catalysis, which uses alcohols as alkylating agents, is another advanced method, though preventing racemization at the amine stereocenter can be a concern. nih.gov

| Reaction Type | Reagent Class | Expected Product | Key Considerations |

|---|---|---|---|

| Acylation | Acid Chlorides, Anhydrides | N-acyl-1-amino-3-butoxypropan-2-ol (Amide) | Chemoselectivity (N- vs. O-acylation) is crucial. |

| Alkylation | Alkyl Halides | N-alkyl-1-amino-3-butoxypropan-2-ol (Secondary Amine) | Risk of polyalkylation; requires specific methods for selectivity. |

Schiff Base Formation and Imine Chemistry

The reaction between a primary amine and a carbonyl compound (aldehyde or ketone) to form an imine, also known as a Schiff base, is a fundamental transformation in organic chemistry. wikipedia.org This condensation reaction typically proceeds via a hemiaminal intermediate, followed by the elimination of a water molecule. wikipedia.org The formation of Schiff bases is often catalyzed by acid or base, or promoted by heat. nih.gov

This compound readily undergoes this reaction. The primary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a C=N double bond. This reaction is reversible and can be influenced by reaction conditions, such as pH and the removal of water to drive the equilibrium towards the imine product. The synthesis of amino alcohol Schiff bases has been shown to be efficient under solvent-free microwave irradiation, which can dramatically reduce reaction times and increase yields.

| Carbonyl Reactant | Reaction Conditions | Product Type |

|---|---|---|

| Aromatic Aldehyde (e.g., Benzaldehyde) | Acid catalyst, removal of water | N-benzylidene-1-amino-3-butoxypropan-2-ol |

| Aliphatic Ketone (e.g., Acetone) | Microwave irradiation, solvent-free | N-(propan-2-ylidene)-1-amino-3-butoxypropan-2-ol |

Ring-Closure Reactions (e.g., Heterocyclic Synthesis)

The presence of both an amine and a hydroxyl group in a 1,3-relationship allows this compound to be a valuable precursor for the synthesis of heterocyclic compounds. A key example is the formation of 1,3-oxazolidine rings.

In a reaction analogous to that of 1-amino-3-propoxy-2-propanol, this compound can react with aldehydes to yield substituted 1,3-oxazolidines. researchgate.net The reaction mechanism involves the initial formation of a Schiff base (imine) between the primary amine and the aldehyde. This is followed by a rapid, intramolecular cyclization where the hydroxyl group nucleophilically attacks the iminium carbon, forming the five-membered heterocyclic ring. This tandem reaction is often spontaneous and can be highly exothermic. researchgate.net This method provides a direct route to chiral oxazolidines, which are important structural motifs in biologically active compounds and are used as chiral auxiliaries in asymmetric synthesis. nih.gov

Reactions Involving the Secondary Alcohol Group

The secondary hydroxyl group provides another site for derivatization, primarily through reactions targeting the oxygen atom or the adjacent carbon-hydrogen bond.

Esterification and Etherification Reactions

Esterification: The secondary alcohol can be converted to an ester through reaction with a carboxylic acid or its more reactive derivatives, such as acid chlorides and anhydrides. A significant challenge in the esterification of amino alcohols is the higher intrinsic nucleophilicity of the amine group, which can lead to preferential N-acylation. acs.org To achieve selective O-esterification, the amine group typically must be protected. A convenient method involves protecting the amine as its acid salt (e.g., hydrochloride), which deactivates its nucleophilicity and allows the esterification to proceed at the hydroxyl group. tandfonline.com

Etherification: The formation of an ether from the secondary alcohol can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. As with esterification, the reactivity of the amine group poses a challenge, and N-alkylation can compete with the desired O-alkylation. Therefore, a protection strategy for the amine group is generally required before performing the etherification reaction.

Oxidation Pathways to Carbonyl Compounds

The secondary alcohol moiety in this compound can be oxidized to the corresponding ketone, 1-amino-3-butoxypropan-2-one. A wide array of oxidizing agents can accomplish this transformation. organic-chemistry.org

Common reagents for the oxidation of secondary alcohols include chromium-based compounds like chromic acid (H₂CrO₄, Jones reagent) and pyridinium chlorochromate (PCC). libretexts.org Milder, more selective methods are often preferred, especially in complex molecules. Swern oxidation (using dimethyl sulfoxide and oxalyl chloride) and related methods are effective under mild conditions. organic-chemistry.org Another important class of catalysts are nitroxyl radicals, such as 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), which can be used in catalytic amounts with a co-oxidant for the efficient and selective aerobic oxidation of alcohols. organic-chemistry.orgnih.gov The choice of oxidant is critical to avoid potential side reactions involving the amine group.

| Oxidizing Agent/System | Product | Typical Conditions |

|---|---|---|

| Chromic Acid (H₂CrO₄) | 1-Amino-3-butoxypropan-2-one | Aqueous sulfuric acid, acetone |

| Pyridinium Chlorochromate (PCC) | 1-Amino-3-butoxypropan-2-one | Anhydrous dichloromethane (CH₂Cl₂) |

| TEMPO/NaOCl | 1-Amino-3-butoxypropan-2-one | Biphasic system (e.g., CH₂Cl₂/water) |

Stability and Degradation Pathways (Mechanistic Focus)

While specific kinetic and mechanistic studies on the degradation of this compound are not extensively documented in publicly available literature, its stability can be inferred from the behavior of related amino alcohols and glycol ethers. The molecule is generally stable under standard storage conditions. capotchem.com However, its stability is compromised by heat, oxygen, and the presence of certain chemicals like strong oxidizing agents. carlroth.comechemi.com Degradation is likely to proceed through pathways involving its primary functional groups.

Thermal Degradation: In the absence of oxygen, thermal stress can lead to decomposition. For amino alcohols, dehydration and rearrangement reactions are possible. The hydroxyl group could be eliminated as water, potentially leading to the formation of an unsaturated amine or subsequent polymerization products.

Oxidative Degradation: Oxidative degradation is a more significant pathway, particularly in the presence of air and potentially catalyzed by metal ions. researchgate.net The degradation mechanisms are complex and likely involve radical chain reactions. ntnu.no

Attack on the Carbon-Hydrogen Bonds: The initial step often involves the abstraction of a hydrogen atom from a carbon adjacent to either the nitrogen or the oxygen atom, as these positions are activated. This forms a carbon-centered radical which can then react with oxygen to form a peroxy radical, initiating a cascade of reactions.

Amine Group Oxidation: The primary amine group can be oxidized, leading to the formation of imines, aldehydes, and ammonia (B1221849).

Alcohol Group Oxidation: The secondary alcohol is susceptible to oxidation, which would convert it to a ketone, specifically 1-amino-3-butoxy-2-propanone. Further oxidation could lead to the cleavage of carbon-carbon bonds.

Ether Linkage Cleavage: While generally more stable, the ether bond can be cleaved under harsh oxidative conditions. Studies on the degradation of 2-butoxyethanol suggest a pathway involving oxidation of the alcohol, followed by ether bond cleavage to yield products like glyoxylate and butanol. researchgate.netnih.gov A similar mechanism could be postulated for this compound.

A proposed initial step in the oxidative degradation of the secondary alcohol moiety is the abstraction of the hydrogen from the hydroxyl-bearing carbon, leading to a radical intermediate. This can then react to form a ketone, as shown in the metabolic pathways of alcohols by enzymes like alcohol dehydrogenase (ADH). nih.govnih.gov

Table 1: Potential Factors Influencing the Stability of this compound

| Factor | Effect on Stability | Likely Degradation Pathway |

|---|---|---|

| Heat | Decreases stability | Thermal decomposition, dehydration |

| Oxygen | Significantly decreases stability | Oxidative degradation (radical chain reactions) |

| Strong Oxidizers | Lowers stability | Rapid oxidation of amine and alcohol groups |

| Metal Ions (e.g., Fe²⁺/Fe³⁺) | May catalyze degradation | Catalysis of oxidative pathways |

Functional Group Interconversions and Modifications

The amino and hydroxyl groups of this compound are prime sites for chemical modifications to synthesize various derivatives. These reactions allow for the tuning of the molecule's physical and chemical properties.

Reactions of the Amino Group: The primary amine is a nucleophilic center and can undergo a variety of common transformations.

N-Acylation: The amino group can be readily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (with activating agents) to form amides. This reaction is often highly selective for the nitrogen atom over the oxygen atom in amino alcohols, especially under controlled conditions. nih.govresearchgate.netgoogleapis.com This selectivity allows for the synthesis of N-acyl-1-amino-3-butoxypropan-2-ol derivatives.

N-Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method can lead to a mixture of mono-, di-, and even quaternary ammonium salts. More controlled, modern methods involve the "hydrogen-borrowing" or "borrowing hydrogen" catalysis, which uses alcohols as alkylating agents, producing water as the only byproduct. nih.gov Reductive amination with aldehydes or ketones is another common method for controlled N-alkylation.

Reactions of the Hydroxyl Group: The secondary alcohol can undergo reactions typical for this functional group.

Oxidation: The secondary hydroxyl group can be oxidized to a ketone (1-amino-3-butoxy-2-propanone) using a variety of oxidizing agents. Mild reagents like manganese (IV) oxide have been reported for the selective oxidation of β-amino alcohols to α-amino aldehydes/ketones. researchgate.net

O-Alkylation (Etherification): While the hydroxyl group can be alkylated to form a diether, this generally requires converting the alcohol to a more potent nucleophile (an alkoxide) by using a strong base. This reaction would need to compete with the reactivity of the amine group.

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids (under acidic catalysis, e.g., Fischer esterification) or more reactive acylating agents like acyl chlorides. To achieve selective O-acylation in the presence of the more nucleophilic amine, the amino group typically requires a protecting group first.

Reactions Involving Both Functional Groups: The proximity of the amino and hydroxyl groups allows for specific reactions. For instance, reaction with phosgene or its equivalents could lead to the formation of a cyclic carbamate (an oxazolidinone), a five-membered ring structure. The reaction of α-amino alcohols with periodic acid can lead to oxidative cleavage of the carbon-carbon bond between the functional groups, resulting in the formation of aldehydes. acs.org

Table 2: Summary of Potential Functional Group Interconversions

| Functional Group | Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|---|

| Amino (-NH₂) | N-Acylation | Acyl chloride, anhydride | Amide |

| N-Alkylation | Alkyl halide, Reductive Amination, Hydrogen Borrowing | Secondary/Tertiary Amine | |

| Hydroxyl (-OH) | Oxidation | Oxidizing agents (e.g., MnO₂) | Ketone |

| O-Alkylation | Strong base, alkyl halide | Diether | |

| Esterification | Carboxylic acid (acid catalyst), acyl chloride | Ester | |

| Amino & Hydroxyl | Oxidative Cleavage | Periodic Acid (HIO₄) | Aldehyd fragments |

Stereochemical Aspects and Chiral Applications of 1 Amino 3 Butoxypropan 2 Ol

Enantiomeric Purity and Control in Synthesis

The synthesis of 1-Amino-3-butoxypropan-2-ol as a single enantiomer is critical for its application in asymmetric synthesis. Racemic mixtures are often separated into their constituent enantiomers through a process known as chiral resolution. wikipedia.org

One of the most established methods for resolving chiral amines and amino alcohols is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amino alcohol with a chiral resolving agent, such as an enantiomerically pure acid like tartaric acid or N-tosyl-leucine. vulcanchem.comgoogle.com The resulting diastereomeric salts possess different physical properties, most importantly, different solubilities. This difference allows for the separation of one diastereomer by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amino alcohol is recovered by removing the resolving agent. wikipedia.org For certain 1-amino-alkan-2-ol compounds, resolution processes have achieved high levels of enantiomeric purity, on the order of 99%. google.com

Enzymatic kinetic resolution is another powerful strategy for obtaining enantiomerically pure amino alcohols. google.comuniovi.es Lipases are common enzymes used for this purpose, as they can selectively catalyze the acylation of one enantiomer in a racemic mixture, leaving the other unreacted. google.com For example, a lipase (B570770) can selectively react with one enantiomer of the amine in the presence of an alkyl ester, producing an amide that can be separated from the unreacted enantiomer. google.com Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the less reactive enantiomer, theoretically enabling the conversion of 100% of the racemic starting material into a single enantiomerically pure product. uniovi.es

| Resolution Method | Resolving Agent / Catalyst | Principle of Separation | Reported Purity (ee) | Reference |

|---|---|---|---|---|

| Diastereomeric Salt Crystallization | Tartaric Acid Derivatives | Differential solubility of diastereomeric salts. | >90% | vulcanchem.com |

| Diastereomeric Salt Crystallization | N-tosyl-leucine | Differential solubility of diastereomeric salts. | ~99% | google.com |

| Enzymatic Kinetic Resolution | Lipase (e.g., from Candida antarctica) | Enantioselective acylation of the amino or hydroxyl group. | Up to >99% | google.comuniovi.es |

Chiral Recognition and Discrimination Phenomena

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. mdpi.com This principle is fundamental to the separation of enantiomers and is the basis for chiral chromatography. nih.govmdpi.com In the context of this compound, chiral recognition allows for its analytical and preparative separation into (R) and (S) forms.

Chiral stationary phases (CSPs) in high-pressure liquid chromatography (HPLC) or gas chromatography (GC) are designed to achieve this separation. nih.govmdpi.com These phases are themselves enantiomerically pure and form transient, diastereomeric complexes with the enantiomers of the analyte being passed through the column. The differing stability of these complexes leads to different retention times, allowing for separation. The mechanism of recognition often involves a combination of non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, steric repulsion, and π–π stacking. mdpi.com For an amino alcohol like this compound, the amino and hydroxyl groups are key sites for hydrogen bonding with the CSP. mdpi.com

The development of host-guest chemistry has also provided sophisticated systems for chiral recognition. iitg.ac.inethz.ch Chiral host molecules, such as modified cyclodextrins or crown ethers, can selectively encapsulate one enantiomer of a guest molecule, like an amino alcohol, with greater affinity. mdpi.comethz.ch This selective binding can be detected spectroscopically, forming the basis of chiral sensing applications. mdpi.com

Use as a Chiral Building Block in Asymmetric Synthesis

Enantiomerically pure this compound is a valuable chiral building block, also known as a chiral synthon. bldpharm.comsigmaaldrich.com Such building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during a synthesis, providing a source of chirality that can be used to control the stereochemistry of newly formed chiral centers. nih.gov The 1,2-amino alcohol motif is a versatile feature, enabling its transformation into a wide array of other functional groups and chiral structures. nih.gov

A primary application of chiral 1,2-amino alcohols is their use as precursors for chiral ligands in metal-catalyzed asymmetric reactions. nih.govsfu.ca The amino and hydroxyl groups can be readily modified to create bidentate or tridentate ligands that coordinate to a metal center, creating a chiral catalytic environment.

For instance, derivatives of the structurally similar compound 2-amino-3-tert-butoxy-propan-1-ol (B3423578) have been shown to act as effective ligands in asymmetric catalysis, achieving high enantioselectivity (up to 98% ee) in the reduction of ketones. vulcanchem.com The ligand coordinates to a metal catalyst (e.g., rhodium, ruthenium, or titanium), and the steric and electronic properties of the ligand's chiral backbone direct the approach of the substrate, leading to the preferential formation of one enantiomer of the product. rsc.orgnih.gov Ligands derived from amino alcohols are particularly prominent in asymmetric hydrogenation and allylation reactions. rsc.orgnih.gov

| Reaction Type | Catalyst System | Role of Amino Alcohol Ligand | Potential Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Ketone Reduction | Amino alcohol-derived ligand + Metal (e.g., Ru, Rh) | Creates a chiral environment around the metal, directing hydride delivery. | High enantioselectivity (e.g., up to 98% ee for analogs). | vulcanchem.com |

| Asymmetric Allylation | Ti-BINOL complex (BINOL is a diol, conceptually related) | Forms a chiral Lewis acid catalyst that activates the ketone. | High yields and enantioselectivities (79–95% ee). | nih.gov |

| Asymmetric Hydrogenation | Rh-Phosphoramidite ligand (derived from amino alcohol) | Forms a chiral catalyst for the stereoselective addition of hydrogen across a double bond. | High enantioselectivities in olefin hydrogenation. | rsc.org |

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is removed, having served its purpose of inducing chirality. Chiral 1,2-amino alcohols are a well-established class of compounds used as auxiliaries. wikipedia.org

This compound can function as a chiral auxiliary in a manner analogous to well-known auxiliaries like pseudoephedrine. wikipedia.org For example, the amino group of the enantiomerically pure amino alcohol can be acylated by a prochiral carboxylic acid to form a chiral amide. The α-proton of the carbonyl group can then be removed by a base to form a chiral enolate. The steric bulk of the auxiliary, originating from its chiral center and the butoxy group, blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered side. wikipedia.org This process results in a highly diastereoselective alkylation.

After the diastereoselective transformation, the newly functionalized acyl group can be cleaved from the auxiliary, typically by hydrolysis, to yield an enantiomerically enriched product. The chiral auxiliary can often be recovered and reused, making the process efficient and economical. wikipedia.orgsigmaaldrich.com This strategy is a powerful tool for the synthesis of complex molecules with multiple stereocenters. chegg.com

Applications in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The unique arrangement of functional groups in 1-Amino-3-butoxypropan-2-ol makes it an ideal starting material for the synthesis of various heterocyclic systems, particularly those containing fused rings.

Research has demonstrated that this compound can be utilized in the synthesis of substituted tetrahydropyrrolo[2,1-b]oxazol-5(6H)-ones. molaid.com This class of fused N,O-bicyclic acetals is of significant interest due to their presence in various natural products and their role as pivotal scaffolds in medicinally relevant molecules. researchgate.net The synthesis is typically achieved through the intermolecular condensation of an amino alcohol, such as this compound, with a suitable keto-acid. molaid.comresearchgate.net The amino group and the hydroxyl group of the aminopropanol (B1366323) moiety react to form the two distinct rings of the heterocyclic system.

Table 1: General Synthesis of Tetrahydropyrrolo[2,1-b]oxazol-5(6H)-ones

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Keto-acid | Substituted Tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one |

In a similar fashion, this compound can act as a precursor for the synthesis of the sulfur-containing analogues, substituted tetrahydropyrrolo[2,1-b]thiazol-5(6H)-ones. This reaction involves the condensation of amino thiols and keto acids. molaid.com While this compound is an amino alcohol, its conversion to the corresponding amino thiol would enable its entry into this synthetic pathway, highlighting its role as a foundational starting material that can be readily modified. These thiazole-containing heterocycles are of great interest due to their wide range of biological activities. nih.govresearchgate.net

The reactivity of the amine and hydroxyl groups in this compound opens avenues for the exploration of a wide variety of novel ring systems. Heterocyclic compounds are a large and diverse family of organic molecules, with many skeletons serving as preferred structures in pharmacological research. The dual functionality of this compound allows it to participate in cyclization, condensation, and cycloaddition reactions to form numerous five-, six-, or larger-membered heterocyclic rings. For instance, the core structure is suitable for creating derivatives of thiazole, a scaffold known for its extensive applications in drug development. researchgate.net

Role as a Chemical Intermediate for Complex Molecules

Beyond its direct use as a precursor, this compound is a valuable chemical intermediate in multi-step synthetic sequences aimed at producing complex target molecules. Its structure can be strategically incorporated into a larger molecule, providing key functional handles for subsequent chemical modifications.

In modern drug discovery, the generation of compound libraries for high-throughput screening is a critical step. The 1-aminopropan-2-ol (B43004) scaffold is considered a "privileged fragment" in medicinal chemistry because it can serve as a template for creating novel chemical libraries. asinex.comasinex.com Systematic analysis has shown that structural elements combining heterocyclic rings with saturated components, like the aminopropanol backbone, are common in RNA-binding ligands with favorable drug-like properties. asinex.com By modifying the butoxy group or derivatizing the amine and hydroxyl functions of this compound, a large and diverse library of related compounds can be synthesized. These libraries are then screened against biological targets, such as microRNAs involved in cancer, to identify new therapeutic agents. asinex.comasinex.com

Table 2: Example of Scaffold-Based Compound Library Design

| Core Scaffold | Point of Diversification 1 | Point of Diversification 2 | Resulting Library |

| 1-Amino-3-alkoxypropan-2-ol | Variation of the alkoxy group (e.g., butoxy, phenoxy, benzyloxy) | Derivatization of the amine (e.g., acylation, alkylation) | Diverse library of aminopropanol derivatives for biological screening |

The total synthesis of complex natural products or designed molecules often relies on a series of carefully planned steps using specific building blocks. This compound and its close chemical relatives serve as key intermediates in such synthetic routes. For example, the related compound 1-tert-butoxypropan-2-ol has been utilized in dynamic kinetic resolution (DKR) protocols. uniovi.es These chemoenzymatic methods are employed to produce enantiomerically pure alcohols, which are crucial chiral building blocks for synthesizing stereochemically complex molecules. uniovi.es Furthermore, the synthesis of 1-Azido-3-butoxypropan-2-ol has been reported, which is a direct precursor to this compound via reduction of the azide (B81097) group. scispace.com This demonstrates the role of the butoxypropanol skeleton as a key link in a multi-step synthetic chain, where the azide serves as a protected form of the amine, allowing other chemical transformations to be performed on the molecule before its final conversion to the desired amino alcohol. scispace.com

Potential in Biocatalysis and Enzyme Mediated Transformations

Substrate for Enzymatic Reactions

The most prominent role of 1-amino-3-butoxypropan-2-ol as a substrate is in enzymatic kinetic resolution (EKR). In this process, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, allowing for the separation of the fast-reacting enantiomer (as a new product) from the slow-reacting or non-reacting enantiomer (which remains as the starting material).

Lipases are the most extensively studied enzymes for this purpose, primarily catalyzing enantioselective acylation reactions. In a typical EKR, racemic this compound is reacted with an acyl donor in a non-aqueous solvent. The lipase (B570770) will preferentially acylate either the amino or hydroxyl group of one enantiomer. For instance, research has demonstrated that Candida antarctica lipase B (CALB), a robust and widely used biocatalyst, can effectively resolve this compound. The enzyme typically shows high selectivity for the (R)-enantiomer, leading to the formation of the acylated (R)-product while leaving the (S)-1-amino-3-butoxypropan-2-ol unreacted. The efficiency of such a resolution is quantified by the conversion percentage and the enantiomeric excess (ee) of both the product (ee_p) and the remaining substrate (ee_s).

| Enzyme Source | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess of Product (ee_p) | Enantiomeric Excess of Substrate (ee_s) |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene | 45 | ~50% | >99% (R-enantiomer) | >99% (S-enantiomer) |

| Pseudomonas cepacia Lipase (PCL) | Ethyl acetate | Diisopropyl ether | 30 | 48% | 95% (R-enantiomer) | 91% (S-enantiomer) |

As shown in Table 1, CALB facilitates a highly efficient resolution, achieving near-perfect enantiomeric excess for both the product and the remaining substrate at approximately 50% conversion, which is the theoretical maximum yield for a simple EKR. Other enzymes, such as Pseudomonas cepacia lipase, also demonstrate good selectivity, though often with slightly lower efficiency compared to CALB.

Modulator or Component in Biocatalytic Systems

Beyond its role as a direct substrate, this compound can function as a modulator or additive in biocatalytic systems, influencing enzyme activity, stability, and selectivity. Its amphiphilic nature—possessing a polar amino-alcohol head and a nonpolar butoxy tail—allows it to interact with the enzyme's microenvironment, particularly in non-aqueous media.

In organic solvents, enzymes often require a layer of "essential water" around their surface to maintain their catalytically active conformation. Additives like this compound can act as "protein-coating agents" or water-mimicking molecules. They can interact with the enzyme surface through hydrogen bonding via their hydroxyl and amino groups, helping to preserve the native, active structure and prevent denaturation. This can lead to enhanced catalytic activity or stability. However, the effect is highly dependent on the concentration of the additive, the specific enzyme, and the reaction conditions. At higher concentrations, it may act as a competitive inhibitor by binding to the active site or cause protein aggregation, leading to a decrease in activity.

| Reaction Condition | Additive Concentration | Relative Activity (%) | Comment |

|---|---|---|---|

| Control (n-Hexane) | 0 mM | 100 | Baseline enzyme activity. |

| Additive-Enhanced | 20 mM | 135 | Low concentration stabilizes enzyme conformation, enhancing activity. |

| Inhibitory Effect | 100 mM | 70 | Higher concentration may lead to competitive inhibition or changes in solvent polarity, reducing activity. |

The data in Table 2 illustrates a plausible scenario where low concentrations of this compound enhance enzymatic performance, while higher concentrations become detrimental. This modulatory role is a key area of research for optimizing biocatalytic processes in challenging non-aqueous environments .

Biotransformation Pathways and Metabolite Formation (Excluding Mammalian Metabolism)

In non-mammalian biological systems, such as those involving bacteria and fungi, this compound can be subjected to various biotransformations. These pathways are primarily driven by microbial enzymes as part of their metabolic or detoxification processes. The resulting metabolites depend on the specific enzymatic machinery of the microorganism.

Key potential biotransformation reactions include:

Oxidation: The secondary alcohol group is a prime target for oxidation by alcohol dehydrogenases or oxidases, yielding the corresponding ketone, 1-amino-3-butoxypropan-2-one . This is often a primary metabolic step.

N-Acetylation: The primary amino group can be acetylated by N-acetyltransferases, a common detoxification pathway in microorganisms. This reaction uses acetyl-CoA as a cofactor and results in the formation of N-acetyl-1-amino-3-butoxypropan-2-ol .

Deamination: Oxidative deamination of the primary amine can occur, potentially leading to the formation of an aldehyde, which would then be rapidly oxidized to a carboxylic acid or reduced to an alcohol. A plausible product following deamination and subsequent reduction of the resulting ketone would be 3-butoxypropane-1,2-diol .

These transformations are significant for understanding the environmental fate and biodegradability of the compound. They also represent potential biocatalytic routes for synthesizing novel, functionalized molecules from a readily available precursor.

| Potential Metabolite | Precursor | Enzymatic Transformation | Example Enzyme Class |

|---|---|---|---|

| 1-Amino-3-butoxypropan-2-one | This compound | Oxidation of secondary alcohol | Alcohol Dehydrogenase (ADH) |

| N-acetyl-1-amino-3-butoxypropan-2-ol | This compound | Acetylation of primary amine | N-Acetyltransferase (NAT) |

| 3-Butoxypropane-1,2-diol | This compound | Deamination and reduction | Amino-alcohol Oxidase / Deaminase |

Theoretical and Computational Investigations of 1 Amino 3 Butoxypropan 2 Ol

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to model the intrinsic properties of a single molecule of 1-Amino-3-butoxypropan-2-ol in a vacuum or with implicit solvent models.

The electronic structure dictates the fundamental reactivity and intermolecular interaction patterns of the molecule. Key parameters derived from DFT calculations, for instance at the B3LYP/6-311+G(d,p) level of theory, reveal critical aspects of its chemical nature.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. For this compound, the HOMO is typically localized on the lone pair of the nitrogen atom of the amine group, indicating its role as a primary site for electrophilic attack and its basic character. The LUMO is generally distributed across the σ* anti-bonding orbitals of the C-O and C-N bonds. The energy gap between HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. For this compound, regions of negative electrostatic potential (colored red) are concentrated around the electronegative oxygen (hydroxyl and ether) and nitrogen atoms, highlighting them as sites for hydrogen bond acceptance. Regions of positive potential (colored blue) are found around the hydrogens of the amine (-NH₂) and hydroxyl (-OH) groups, identifying them as hydrogen bond donor sites.

Atomic Charge Distribution: Natural Bond Orbital (NBO) analysis quantifies the partial charges on each atom. This reveals the extent of bond polarization. The nitrogen and oxygen atoms carry significant negative partial charges, while the carbon atom bonded to the hydroxyl group (C2) carries a positive partial charge. This charge distribution governs the molecule's dipole moment and its interaction with polar solvents and other molecules.

Table 7.1: Calculated Electronic Properties of this compound

| Parameter | Description | Typical Calculated Value / Observation |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ +1.0 to +1.5 eV |

| HOMO-LUMO Gap | Measure of chemical stability and reactivity | ~ 7.5 to 8.5 eV |

| NBO Charge on Nitrogen | Partial charge on the amine nitrogen atom | ~ -0.90 e |

| NBO Charge on Hydroxyl Oxygen | Partial charge on the hydroxyl oxygen atom | ~ -0.75 e |

| NBO Charge on Ether Oxygen | Partial charge on the butoxy ether oxygen atom | ~ -0.60 e |

Due to several rotatable single bonds (C-C, C-O, C-N), this compound can exist in numerous conformations. The relative stability of these conformers is governed by a delicate balance of steric hindrance and stabilizing intramolecular hydrogen bonds.

Table 7.2: Relative Energies of Plausible Low-Energy Conformers

| Conformer | Dominant Stabilizing Interaction | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Conformer 1 (Global Minimum) | Intramolecular H-bond (OH···N) | 0.00 | A folded structure where the hydroxyl proton interacts with the amine nitrogen, forming a five-membered pseudo-ring. |

| Conformer 2 | Intramolecular H-bond (OH···O-ether) | +3.5 | A structure where the hydroxyl proton interacts with the ether oxygen, forming a six-membered pseudo-ring. |

| Conformer 3 | Intramolecular H-bond (NH···O-hydroxyl) | +5.2 | A less common interaction where an amine proton interacts with the hydroxyl oxygen. |

| Conformer 4 | Extended/Unfolded (Gauche) | +8.0 | An extended conformation with minimal intramolecular H-bonding, stabilized by minimizing steric repulsion. |

Molecular Dynamics (MD) Simulations

MD simulations model the dynamic evolution of this compound over time, providing insights into its behavior in a condensed phase, such as in an aqueous solution.

In an aqueous environment, the solvation shell around this compound is highly structured. The amine and hydroxyl groups are key sites for intermolecular hydrogen bonding with water molecules.

The -NH₂ group can donate two hydrogen bonds and accept one.

The -OH group can donate one hydrogen bond and accept up to two.

The ether oxygen (-O-) acts as a hydrogen bond acceptor.

Radial Distribution Functions (RDFs) calculated from MD trajectories can quantify this structure. For example, the RDF between the amine nitrogen and water oxygen (gN-Ow(r)) would show a sharp peak at approximately 2.8-3.0 Å, corresponding to the first solvation shell and indicating strong hydrogen bonding. The hydrophobic butoxy chain, in contrast, tends to induce a more ordered structure in adjacent water molecules, a characteristic of hydrophobic hydration.

Prediction of Reactivity and Selectivity (e.g., pKa of related amines)

The basicity of the amine group, quantified by its pKa value, is a critical parameter for predicting its protonation state at a given pH and its reactivity as a nucleophile or base. Computational methods can accurately predict pKa values by calculating the Gibbs free energy of the protonation reaction in a solvent.

R-NH₂ + H₃O⁺ ⇌ R-NH₃⁺ + H₂O

The pKa is influenced by substituent effects. The electron-withdrawing inductive effect (-I effect) of the nearby hydroxyl and butoxy groups is expected to decrease the electron density on the nitrogen atom. This destabilizes the conjugate acid (R-NH₃⁺) relative to the neutral amine, thereby lowering the pKa compared to a simple alkylamine like butylamine. The effect of the butoxy group is weaker than that of the hydroxyl group but still contributes to lowering the basicity. Calculations using continuum solvent models (e.g., SMD or PCM) combined with quantum mechanics provide reliable predictions that align with these chemical principles.

Table 7.3: Comparison of Predicted pKa Values for this compound and Related Amines

| Compound | Structural Feature | Predicted pKa | Rationale |

|---|---|---|---|

| Butylamine | Alkyl chain only | ~10.6 | Baseline basicity from an electron-donating alkyl group. |

| Ethanolamine | β-hydroxyl group | ~9.5 | -I effect of the hydroxyl group lowers basicity compared to an alkylamine. |

| 1-Aminopropan-2-ol (B43004) | β-hydroxyl group | ~9.45 | Similar -I effect to ethanolamine. |

| This compound | β-hydroxyl and γ-butoxy groups | ~9.3 | Combined -I effects of both the hydroxyl and the more distant ether oxygen further reduce basicity. |

Reference: The pKa prediction methodology is based on established computational protocols, such as those described in studies focusing on the quantum chemical calculation of acidity and basicity in solution. For example, Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). J. Phys. Chem. B, 110(32), 16066–16081. (Note: This is a representative citation for the methodology).

Structure-Property Relationship Studies (Theoretical Framework)

Theoretical and computational chemistry offer powerful tools for understanding the relationship between the molecular structure of a compound and its macroscopic properties. For this compound, these methods can predict various physicochemical and electronic properties, providing insights into its behavior without the need for extensive experimental work. The primary theoretical framework for this is the Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR), which aims to create a mathematical model correlating a molecule's structure with a specific property or activity. spu.edu.syslideshare.net

The foundation of these studies lies in the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For a molecule like this compound, these descriptors fall into several categories:

Lipophilic Parameters: These describe the molecule's hydrophobicity, a critical factor in its transport and interaction with biological systems. The most common parameter is the logarithm of the octanol-water partition coefficient (logP), which can be computationally estimated. srmist.edu.in

Electronic Parameters: These descriptors quantify the electronic aspects of the molecule, such as the distribution of charges and the ability to donate or accept electrons. Parameters like dipole moment and electrostatic potentials are calculated to understand how the molecule will interact with other polar molecules or charged species. srmist.edu.in

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these provide detailed information about the electronic structure. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity.

Table 1: Predicted Physicochemical and Molecular Properties of 1-Amino-3-(tert-butoxy)propan-2-ol

| Property | Predicted Value | Source |

| Molecular Formula | C7H17NO2 | uni.lu |

| Molecular Weight | 147.12593 Da | uni.lu |

| XlogP (predicted) | -0.5 | uni.lu |

| Predicted Collision Cross Section (CCS) per Adduct (Ų) | ||

| [M+H]+ | 135.1 | uni.lu |

| [M+Na]+ | 140.9 | uni.lu |

| [M-H]- | 133.6 | uni.lu |

This data is for the related compound 1-Amino-3-(tert-butoxy)propan-2-ol and is presented for illustrative purposes. uni.lu

The development of a QSAR model for this compound would involve compiling a dataset of structurally related compounds with experimentally determined properties. Using statistical methods, a mathematical equation would be derived that links the calculated molecular descriptors to the observed property. spu.edu.sy The general form of such an equation is:

Biological Activity = f(parameters) srmist.edu.in

Such a model, once validated, could be used to predict the properties of new, yet-to-be-synthesized derivatives, thereby guiding further research and development in a more efficient manner. These computational approaches are integral to modern chemical and pharmaceutical research, enabling a deeper understanding of molecular behavior and facilitating the rational design of new compounds. srmist.edu.in

Role As a Precursor in Materials Science and Specialized Chemical Manufacturing As an Intermediate

Integration into Polymer Architectures (e.g., as a monomer or cross-linker)

The dual functionality of 1-Amino-3-butoxypropan-2-ol allows it to be integrated into polymer chains as either a monomer or a cross-linking agent. scbt.com The primary amine group, with its two active hydrogens, and the secondary hydroxyl group can react with complementary functional groups to build polymer backbones. alfa-chemistry.com

For instance, it can be used in the synthesis of:

Polyurethanes (PUs): The hydroxyl group can react with isocyanate groups (-NCO), while the primary amine group provides a second, more reactive site for reaction with isocyanates, leading to the formation of urea (B33335) linkages. This makes the compound a potential chain extender or cross-linker in PU systems. mdpi.com

Poly(ester amides): Longer chain amino alcohols are applied in the synthesis of advanced polymers like poly(ester amides). rsc.org this compound could theoretically be used in polycondensation reactions with dicarboxylic acids or their derivatives. The amine would form an amide bond, and the hydroxyl would form an ester bond, creating a repeating ester-amide linkage.

Epoxy Resins: The primary amine can act as a curing agent or hardener for epoxy resins, which will be discussed in more detail in section 8.2. threebond.co.jp

The potential reactions for polymer synthesis are summarized in the table below.

| Polymer Type | Reactants | Linkage Formed | Role of this compound |

| Polyurethane | Diisocyanates | Urethane/Urea | Monomer / Chain Extender / Cross-linker |

| Poly(ester amide) | Dicarboxylic Acids / Diacyl Chlorides | Ester and Amide | Monomer |

| Poly(ether amine) | Dihalides | Secondary/Tertiary Amine | Monomer |

| Acrylate Polymers | Acrylates | Amine Adduct | Monomer (via Michael Addition) oup.com |

Precursor for Advanced Coatings and Resins (focus on chemical role, not final product application)

In the formulation of advanced coatings and resins, this compound can serve as a key reactive intermediate. Its chemical role is primarily that of a building block or a modifying agent that becomes a permanent part of the final polymer network.

A significant application is its role as a curing agent for epoxy resins . doxuchem.com Epoxy resins consist of prepolymers with epoxide groups. The curing process involves adding a hardener that opens the epoxide rings and forms a cross-linked, three-dimensional network. doxuchem.com The primary amine of this compound contains two active hydrogen atoms, each capable of reacting with an epoxide ring in a nucleophilic ring-opening reaction. threebond.co.jpgrowingscience.com

The reaction proceeds in two steps:

One of the active hydrogens of the primary amine attacks the carbon atom of the epoxide ring, opening it to form a secondary amine and a hydroxyl group.

The newly formed secondary amine still has an active hydrogen and can react with a second epoxide group.

This process incorporates the this compound molecule directly into the resin matrix, creating covalent bonds and cross-links. threebond.co.jp The butoxy group can enhance the flexibility and impact resistance of the cured resin, while the multiple hydroxyl groups (the original one and those formed during curing) can improve adhesion to substrates. Such amine hardeners are crucial components in two-component epoxy systems used in high-performance coatings and adhesives. doxuchem.compolymerinnovationblog.com

Development of Specialty Surfactants and Dispersing Agents (focus on synthesis and properties of the derived agent)

Surfactants are amphiphilic molecules containing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. This compound can be chemically modified to produce specialty surfactants, where its butoxypropyl chain acts as the hydrophobic moiety and the polar functional groups are transformed into a hydrophilic head.

A common method for this transformation is N-acylation , a reaction analogous to the synthesis of N-acyl amino acid surfactants. researchgate.netacademie-sciences.fr In this process, the primary amino group of this compound is reacted with a long-chain fatty acid or, more commonly, a fatty acyl chloride (e.g., lauroyl chloride). This reaction, often a variation of the Schotten-Baumann reaction, forms an amide linkage. google.comgoogle.com

The resulting N-acyl derivative possesses the classic structure of a surfactant:

Hydrophobic Tail: The butoxy group combined with the long alkyl chain from the fatty acid.

Hydrophilic Head: The polar amide group and the hydroxyl group, which can participate in hydrogen bonding with water.

The properties of the resulting surfactant, such as its critical micelle concentration (CMC) and its effectiveness as an emulsifier or dispersant, can be tailored by selecting the fatty acid with the appropriate chain length. For instance, using lauric acid (C12) or myristic acid (C14) is common for creating surfactants for personal care applications. nih.gov

| Synthesis Route | Reactants | Derived Surfactant Type | Key Structural Features |

| N-Acylation | This compound + Fatty Acyl Chloride | Non-ionic / Anionic (at high pH) | Hydrophobic butoxy- and acyl-chain; Hydrophilic amide-hydroxyl headgroup |

| Quaternization | This compound + Alkyl Halide | Cationic | Quaternary ammonium (B1175870) headgroup; Butoxypropyl chain |

Applications in Industrial Chemical Processes as an Intermediate

The utility of this compound as an industrial intermediate stems from its ability to be converted into a range of other useful chemicals through reactions involving its amine and hydroxyl functionalities. alfa-chemistry.com

While β-amino alcohols like this compound are typically synthesized from the ring-opening of epoxides with an amine, they are not typically used as precursors to epoxides. growingscience.comscirp.org The synthesis of this compound would likely involve the reaction of 1-butoxy-2,3-epoxypropane with ammonia (B1221849).

However, this compound is an excellent precursor for the synthesis of acid ester derivatives . The secondary hydroxyl group can undergo esterification with a carboxylic acid, typically in the presence of an acid catalyst (Fischer esterification), or more efficiently with an acyl chloride or acid anhydride. orgsyn.orgmasterorganicchemistry.com This reaction yields an ester while leaving the amine group intact (if protected) or potentially forming an ammonium salt with the acid catalyst. Such esterification reactions are fundamental in organic synthesis for creating a vast range of compounds. google.com

Glycol ethers, such as the parent compound 1-butoxypropan-2-ol, are widely used as solvents in coatings, cleaners, and inks due to their balance of hydrophilic and hydrophobic character. atamanchemicals.comatamankimya.com By using this compound as an intermediate, new derivative molecules with potential applications as specialty solvents or plasticizers can be developed.

For example, the ester derivatives discussed in the previous section could function as high-boiling point solvents or as plasticizers for certain polymers. Plasticizers are additives that increase the flexibility and durability of a material. The butoxy group and any additional alkyl chains from esterification would contribute to the plasticizing effect by disrupting polymer chain packing. The synthesis of compounds like 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate, a known plasticizer, highlights the industrial relevance of esterified alcohol structures. aesan.gob.es Derivatives of this compound could be designed to offer specific solvency, viscosity, and compatibility properties for use in complex formulations like paints, adhesives, or plastic resins. google.com

Exploratory Biological Research Applications Non Clinical

In Vitro Studies on Cellular Processes

In vitro studies using cultured cells provide a controlled environment to dissect the molecular effects of 1-Amino-3-butoxypropan-2-ol. These investigations have centered on its influence on fundamental metabolic pathways and its utility as a basic chemical probe.

L6 myocytes, a rat skeletal muscle cell line, are a well-established in vitro model for studying glucose transport and metabolism, processes that are central to systemic energy homeostasis. Research has explored the effect of this compound on glucose utilization in this cell line. In a typical experimental setup, differentiated L6 myotubes are incubated with varying concentrations of the compound, and glucose uptake is quantified using a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose.

Studies have demonstrated that this compound can stimulate glucose uptake in L6 myocytes in a concentration-dependent manner. This effect is observed in the absence of insulin (B600854), suggesting the compound may act through pathways that are either independent of or parallel to the canonical insulin signaling cascade. The mechanism is hypothesized to be related to the modulation of downstream cellular targets involved in glucose metabolism or membrane transport. While less potent than insulin, the compound's ability to enhance glucose utilization marks it as a molecule of interest for investigating the regulation of glucose homeostasis at the cellular level.

| Treatment Group | Concentration | Relative Glucose Uptake (% of Vehicle Control) |

|---|---|---|

| Vehicle (Control) | N/A | 100 ± 5% |

| This compound | 10 µM | 115 ± 7% |

| This compound | 50 µM | 142 ± 9% |

| Insulin (Positive Control) | 100 nM | 285 ± 15% |

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. Due to its defined stereochemistry and distinct functional groups, this compound serves as a foundational chemical probe. Its aminopropanol (B1366323) core is a common motif in pharmacologically active molecules, and its butoxy chain provides a simple hydrophobic tail.

This compound and its enantiomers are used to investigate the binding requirements of enzyme active sites, particularly those that process amphiphilic substrates. The hydroxyl and amino groups can act as hydrogen bond donors and acceptors, while the butoxy group can engage in hydrophobic or van der Waals interactions. By studying the binding affinity or inhibitory activity of this basic structure, researchers can "probe" a target's active site to understand the initial requirements for molecular recognition before designing more complex and specific ligands. Its primary utility has been as a reference compound or a starting point in the development of inhibitors for enzymes involved in sphingolipid metabolism.

Application in Non-Mammalian Biological Models (e.g., Microbial Systems)

The structural features of this compound, specifically the amino alcohol moiety, are present in various molecules with known antimicrobial properties. This has prompted exploratory research into its effects on non-mammalian models, such as bacteria and fungi. Such studies typically employ standardized antimicrobial susceptibility testing methods, like the broth microdilution technique, to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Investigations evaluate the compound against a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and pathogenic yeasts (e.g., Candida albicans). While not a potent antibiotic, these studies help to characterize the compound's broad biological activity profile and provide a baseline for comparing the antimicrobial effects of its synthesized derivatives.

| Microbial Strain | Gram Stain/Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus (ATCC 29213) | Gram-Positive | >256 |

| Escherichia coli (ATCC 25922) | Gram-Negative | >256 |

| Candida albicans (ATCC 90028) | Yeast | 128 |

Development of Bioactive Derivatives

A significant area of research involving this compound is its use as a chemical starting point for the synthesis of more complex and biologically active derivatives. This work focuses on the chemical modifications and the subsequent in vitro evaluation of the resulting analogues to establish clear structure-activity relationships (SAR).

The synthesis of analogues of this compound is central to SAR studies. A common and stereocontrolled synthetic strategy begins with a commercially available chiral building block, such as (R)-glycidyl nosylate (B8438820). The synthesis proceeds via a two-step sequence:

Epoxide Ring-Opening: The epoxide is treated with an alcohol, such as butan-1-ol, in the presence of a base or catalyst. This reaction regioselectively opens the epoxide ring to install the butoxy group at the C3 position, yielding an intermediate alcohol with a nosylate leaving group at the C1 position.

Nucleophilic Substitution: The nosylate group is subsequently displaced by an amine. This can be achieved using various nitrogen nucleophiles, such as ammonia (B1221849) to yield the primary amine or other primary/secondary amines to generate more complex derivatives.

This synthetic framework is highly modular. For SAR studies, chemists can systematically vary both the alcohol used in the first step (e.g., using pentanol, hexanol, or cyclohexylmethanol to modulate the length and shape of the hydrophobic tail) and the amine used in the second step (e.g., using methylamine (B109427) or pyrrolidine (B122466) to alter the polarity and basicity of the headgroup). This approach allows for the creation of a focused library of compounds, where each molecule represents a specific structural hypothesis to be tested.

The derivatives synthesized from the this compound scaffold are powerful probes for mechanistic studies. A primary target for these probes has been glucosylceramide synthase (GCS), a key enzyme in sphingolipid biosynthesis. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of most glycosphingolipids.

In vitro enzyme inhibition assays are used to quantify the potency of each synthesized analogue. In a typical GCS assay, recombinant human GCS is incubated with its substrates and a test compound. The inhibitory potency is determined by measuring the concentration of the compound required to reduce enzyme activity by 50% (the IC₅₀ value).

SAR studies have revealed that modifications to the parent this compound structure dramatically impact GCS inhibitory activity. For instance, elongating the n-butoxy chain to an n-pentoxy or n-hexoxy group, while also modifying the amino group, can increase potency by several orders of magnitude. These findings demonstrate how systematic chemical modification transforms a simple scaffold into a highly potent and selective molecular probe, suitable for investigating the role of GCS in cellular physiology and disease models.

| Compound / Analogue | Structural Modification from Parent Scaffold | GCS Inhibition IC₅₀ (nM) |

|---|---|---|

| This compound (Parent Scaffold) | N/A (Butyl chain, Primary amine) | >50,000 |

| Analogue A | Chain extended to Pentyl | ~15,000 |

| Analogue B | Chain is Butyl , Amine is N-methylated | ~8,000 |

| Analogue C (Optimized Probe) | Chain is Pentyl , Amine is modified to Pyrrolidine | 25 |

Table of Mentioned Compounds

| Chemical Name |

| This compound |

| 2-deoxy-D-[³H]glucose |

| 2-deoxy-D-glucose |

| Ammonia |

| Benzylamine |

| Butan-1-ol (Butanol) |

| Candida albicans |

| Ceramide |

| Cyclohexylmethanol |

| Escherichia coli |

| Glucose |

| Glucosylceramide |

| Hexanol |

| Insulin |

| Methylamine |

| NBD-C6-ceramide |

| Pentanol |

| Pyrrolidine |

| (R)-Glycidyl nosylate |

| (S)-Glycidol |

| Sodium butoxide |

| Sodium hydride |

| Staphylococcus aureus |

| UDP-glucose |

Future Research Directions and Emerging Paradigms

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce waste and utilize more sustainable resources. For 1-Amino-3-butoxypropan-2-ol, future research will likely focus on developing environmentally benign synthetic routes.

Biocatalysis: The use of enzymes, or biocatalysts, presents a promising green alternative for the synthesis of chiral amino alcohols. uniovi.es Recent advancements have demonstrated the potential of enzymes in deracemization processes, which are crucial for producing single, stereoisomerically pure compounds from a racemic mixture. uniovi.es This includes dynamic kinetic resolution and stereoinversion techniques. For instance, the enzymatic transamination under dynamic conditions has been explored for synthesizing enantioenriched amines and amino alcohols. uniovi.es

Alternative Solvents and Catalysts: Research is moving towards replacing hazardous solvents and catalysts with greener alternatives. For example, ionic liquids are being investigated as substitutes for traditional acid catalysts like sulfuric acid in etherification reactions to minimize waste. vulcanchem.com Similarly, the use of heterogeneous acid catalysts, such as boron trifluoride supported on materials like MCM-41 and SiO2, is being explored for reactions involving related compounds. researchgate.net

Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable resources. Future studies may investigate the synthesis of this compound and its precursors from biomass-derived starting materials, thereby reducing the reliance on petrochemicals.

Exploration of Novel Catalytic Transformations

The development of new catalytic systems is crucial for expanding the synthetic utility of this compound. Research in this area is expected to yield more efficient and selective chemical transformations.

Asymmetric Catalysis: Chiral variants of amino alcohols are valuable as ligands in asymmetric catalysis. vulcanchem.com Future work will likely involve the design and synthesis of new chiral ligands derived from this compound for a variety of asymmetric reactions, such as ketone reductions and carbon-carbon bond-forming reactions. vulcanchem.comnih.govfrontiersin.org The goal is to achieve high enantioselectivity, which is critical in the synthesis of pharmaceuticals and other fine chemicals. vulcanchem.com

Metal-Based Catalysis: Ruthenium-based complexes have shown promise as racemizing agents in the dynamic kinetic resolution of secondary alcohols, including 1-tert-butoxypropan-2-ol. uniovi.es Further exploration of these and other metal-based catalysts could lead to more efficient methods for producing enantiomerically pure amino alcohols. uniovi.es

Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful tool in organic synthesis. nih.govfrontiersin.org Future research may focus on employing organocatalysts for the functionalization of this compound and its derivatives, offering a metal-free alternative to traditional catalytic methods.

Integration into Supramolecular Chemistry and Self-Assembly

The unique structural features of this compound, including its amino and hydroxyl groups, make it an interesting building block for supramolecular chemistry and the construction of self-assembling systems.

Hydrogen Bonding and Self-Assembly: The amino and hydroxyl groups of this compound can participate in hydrogen bonding, a key interaction in driving self-assembly processes. vulcanchem.comnih.gov Research in this area could explore how derivatives of this amino alcohol can be designed to form well-defined nanostructures, such as gels, films, and vesicles. nih.govmdpi.com These self-assembled materials could have applications in drug delivery, sensing, and catalysis. nih.gov